1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)-

Description

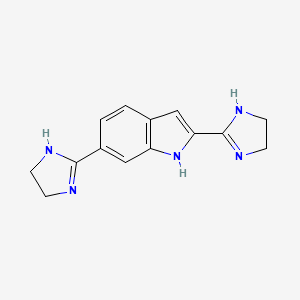

The compound 1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)- (CAS: 104291-93-2) is a nitrogen-rich heterocyclic molecule featuring an indole core substituted at the 2- and 6-positions with dihydroimidazole moieties. Indole derivatives are structurally significant due to their aromaticity, electron-rich π-system, and biological relevance (e.g., in tryptophan and serotonin). Its synthesis typically involves multi-step organic reactions, as exemplified by related pyridine-based analogs .

Structure

3D Structure

Properties

CAS No. |

101821-48-1 |

|---|---|

Molecular Formula |

C14H15N5 |

Molecular Weight |

253.30 g/mol |

IUPAC Name |

2,6-bis(4,5-dihydro-1H-imidazol-2-yl)-1H-indole |

InChI |

InChI=1S/C14H15N5/c1-2-10(13-15-3-4-16-13)8-11-9(1)7-12(19-11)14-17-5-6-18-14/h1-2,7-8,19H,3-6H2,(H,15,16)(H,17,18) |

InChI Key |

VXCGJGHAEWYCOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=CC3=C(C=C2)C=C(N3)C4=NCCN4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on pyridine-based analogs rather than indole derivatives. However, structural parallels allow inferences about coordination behavior, solubility, and intermolecular interactions. Below is a comparative analysis with key compounds:

Ligand Architecture and Coordination Chemistry

*The indole derivative’s coordination geometry is inferred from pyridine analogs. Indole’s planar structure may favor π-π stacking, altering metal-ligand dynamics compared to pyridine.

Solubility and Crystallization

- 1H-Indole derivative: Limited solubility data exist, but the indole core’s hydrophobicity may reduce solubility in polar solvents (e.g., acetonitrile) compared to pyridine analogs.

- bip-Mn^II complexes : Exhibit moderate solubility in acetonitrile, forming crystals with hydrogen-bonded 3D networks .

- Pyridine analogs: Solubility in methanol and acetonitrile facilitates crystallization, often stabilized by N–H⋯O and π-π interactions (3.50 Å stacking distance in bip-Mn^II) .

Hydrogen Bonding and Crystal Packing

| Compound | Key Interactions | Crystal System/Space Group | Reference |

|---|---|---|---|

| Mn(bip)₂₂·CH₃CN | N–H⋯O (2.85–3.10 Å), π-π (3.50 Å) | Monoclinic, C2/c | |

| 1H-Indole derivative (hypothetical) | N–H⋯X (X = O, Cl), enhanced π-π stacking | Likely monoclinic/trigonal |

Research Findings and Gaps

- Synthetic Routes: Pyridine analogs (e.g., bip) are synthesized via bromoacetophenone intermediates in 4–6 steps . The indole derivative likely requires tailored routes due to indole’s sensitivity to harsh conditions.

- Metal Complexation : Mn^II complexes with bip show distorted tetrahedral geometry (Mn–N: 2.25–2.29 Å) . Indole’s electronic effects (electron-donating NH) could modulate metal-ligand bond lengths and redox properties.

- Applications: Pyridine-dihydroimidazole ligands are explored for nucleic acid binding and catalysis.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)- and its derivatives?

- Methodology : The ligand 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine (bip) is synthesized via condensation reactions, as adapted from Baker et al. (1991). For coordination complexes, metal salts (e.g., MnCl₂·4H₂O) are combined with bip in methanol, followed by slow diffusion of diethyl ether to yield single crystals .

- Key Steps :

- Ligand synthesis: Imidazole derivatives are prepared under reflux with appropriate aldehydes and amines.

- Complexation: Metal salts are added to ligand solutions under inert atmospheres. Crystallization is achieved via solvent layering.

Q. How is the crystal structure of this compound determined?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART CCD diffractometer. Data refinement employs SHELXTL (SHELXL-2018/3) with full-matrix least-squares methods .

- Parameters :

| Space Group | C2/c |

|---|---|

| Cell Parameters | a = 20.521 Å, b = 12.732 Å, c = 14.602 Å, β = 123.89° |

| R Values | R₁ = 0.047, wR₂ = 0.121 (for F² > 2σ(F²)) |

| Refinement accounts for anisotropic displacement parameters and hydrogen bonding constraints . |

Q. What spectroscopic methods are used to characterize this compound?

- IR Spectroscopy : Identifies N–H (3370 cm⁻¹), C=N (1595 cm⁻¹), and Mn–N (450–500 cm⁻¹) stretching modes .

- Elemental Analysis : Validates stoichiometry (e.g., %C, %H, %N within ±0.3% of calculated values) .

Advanced Questions

Q. How do non-covalent interactions (e.g., hydrogen bonds, π-π stacking) stabilize the crystal lattice?

- Hydrogen Bonding : N–H···O interactions between imidazole NH groups and perchlorate O atoms (d = 2.35–2.50 Å) form 3D networks .

- π-π Interactions : Parallel bip ligands exhibit face-to-face stacking (3.50 Å spacing), enhancing lattice stability .

- Methodological Insight : Hirshfeld surface analysis and Mercury software quantify interaction contributions .

Q. What coordination geometry does the metal center adopt in complexes of this ligand?

- Geometry : Mn(II) in [Mn(bip)₂]²⁺ adopts a distorted octahedral geometry, with Mn–N bond lengths ranging from 2.251–2.292 Å. Bond angles (N–Mn–N) vary between 70.17°–147.1° .

- Electronic Effects : Shorter Mn–N bonds (vs. typical Mn–imidazole complexes) suggest strong σ-donation from bip’s N donors .

Q. How can computational modeling complement experimental data for this compound?

- Density Functional Theory (DFT) : Predicts electronic structure, spin states, and ligand field parameters. Compare calculated vs. experimental bond lengths (e.g., Mn–N deviations < 0.05 Å) .

- Molecular Dynamics : Simulates solvent effects on solubility (e.g., acetonitrile vs. methanol) .

Q. What factors influence the solubility and stability of this compound in different solvents?

- Solubility : High in polar aprotic solvents (e.g., acetonitrile) due to hydrogen bonding with ClO₄⁻ counterions. Low in non-polar solvents .

- Stability : Degrades under acidic conditions via protonation of imidazole N atoms. Stabilized by inert atmospheres and low-temperature storage .

Q. How does the ligand’s chelating ability compare to other imidazole-derived ligands?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.